An In-depth Technical Guide to 2-(4-Fluorophenyl)-3-methylpyridine (CAS 101419-76-5)
An In-depth Technical Guide to 2-(4-Fluorophenyl)-3-methylpyridine (CAS 101419-76-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)-3-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and spectroscopic data from analogous structures, this document offers insights into its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance in drug discovery.
Chemical Identity and Physicochemical Properties
2-(4-Fluorophenyl)-3-methylpyridine is a substituted pyridine derivative characterized by a 4-fluorophenyl group at the 2-position and a methyl group at the 3-position of the pyridine ring.
| Property | Value | Source/Justification |
| CAS Number | 101419-76-5 | - |
| Molecular Formula | C₁₂H₁₀FN | Calculated |
| Molecular Weight | 187.22 g/mol | Calculated |
| Physical State | Yellow Oil | Commercial Supplier Data |
| Boiling Point | Not explicitly available. Estimated to be >250 °C at 760 mmHg based on related compounds. | Analogy to similar 2-arylpyridines. |
| Melting Point | Not applicable (liquid at room temperature). | Commercial Supplier Data |
| Density | Not explicitly available. Estimated to be ~1.1 - 1.2 g/mL. | Analogy to similar aromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | General solubility of pyridine derivatives. |
Spectroscopic Characterization
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl group.
-
Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.6 ppm). The proton at the 6-position will likely be the most downfield.
-
Phenyl Ring Protons: Two sets of signals in the aromatic region (δ 7.0-8.0 ppm), appearing as multiplets due to fluorine-proton coupling.
-
Methyl Protons: A singlet around δ 2.3-2.5 ppm.[1]
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display twelve distinct signals.
-
Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).
-
Phenyl Ring Carbons: Six signals in the aromatic region (δ 115-165 ppm). The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). The other phenyl carbons will exhibit smaller couplings.[1]
-
Methyl Carbon: A signal in the aliphatic region (δ ~20 ppm).[1]
2.3. ¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a key identifier for this compound and is expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift will be in the typical range for an aryl fluoride.
2.4. Mass Spectrometry
The mass spectrum (electron ionization) would be expected to show a prominent molecular ion peak (M⁺) at m/z 187.
Synthesis and Mechanistic Insights
The primary and most effective methods for the synthesis of 2-(4-Fluorophenyl)-3-methylpyridine involve palladium-catalyzed cross-coupling reactions, namely the Negishi and Suzuki-Miyaura couplings. These methods offer high yields and good functional group tolerance.
3.1. Negishi Coupling: A Preferred Route
The Negishi coupling is a powerful method for forming carbon-carbon bonds between organozinc compounds and organic halides.[2] For the synthesis of 2-(4-Fluorophenyl)-3-methylpyridine, this would involve the reaction of a 2-halo-3-methylpyridine with a (4-fluorophenyl)zinc halide.
Experimental Protocol: Negishi Coupling
Reaction Scheme:
A proposed Negishi coupling reaction scheme.
Materials:
-
2-Chloro-3-methylpyridine (1.0 eq)
-
(4-Fluorophenyl)zinc chloride (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent: (4-Fluorophenyl)zinc chloride is typically prepared in situ from 4-fluorophenylmagnesium bromide and zinc chloride in THF.
-
Reaction Setup: To a dry, inert-atmosphere flask containing a stirred solution of 2-chloro-3-methylpyridine in anhydrous THF, add the palladium catalyst.
-
Addition of Organozinc Reagent: Slowly add the solution of (4-fluorophenyl)zinc chloride to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Negishi couplings.
-
Solvent: THF is an excellent solvent for both the organometallic reagents and the organic substrates, and its boiling point is suitable for this reaction.
-
Inert Atmosphere: Organozinc reagents are sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., argon or nitrogen).[2]
3.2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another versatile method that utilizes an organoboron reagent, such as a boronic acid or ester, and an organic halide.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
A proposed Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromo-3-methylpyridine (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-bromo-3-methylpyridine, 4-fluorophenylboronic acid, palladium catalyst, and potassium carbonate.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture.
-
Reaction: Heat the mixture under an inert atmosphere with vigorous stirring. Monitor the reaction by TLC or GC-MS.[5]
-
Work-up: After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust catalyst suitable for coupling with heteroaryl halides.
-
Base: Potassium carbonate is a common and effective base for Suzuki couplings.
-
Solvent System: The use of a mixed aqueous-organic solvent system is typical for Suzuki reactions, aiding in the dissolution of both the organic and inorganic reagents.
Reactivity and Stability
The reactivity of 2-(4-Fluorophenyl)-3-methylpyridine is influenced by the electronic properties of the pyridine ring and the substituents.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or act as a ligand for metal centers. The ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[6] When such reactions occur, they are predicted to favor the 5-position.
-
Fluorophenyl Group: The fluorine atom is a deactivating group for electrophilic substitution on the phenyl ring but is ortho-, para-directing.
-
Methyl Group: The methyl group is an activating, ortho-, para-directing group on the pyridine ring.
-
Stability: The compound is expected to be stable under normal laboratory conditions. The incorporation of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[7][8][9][10][11]
Potential Applications in Drug Discovery
Substituted pyridine derivatives are prevalent scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.
-
Kinase Inhibitors: The 2-arylpyridine motif is a common feature in many kinase inhibitors.[12][13][14][15] The nitrogen atom can act as a hydrogen bond acceptor, and the aryl group can occupy hydrophobic pockets in the kinase active site. 2-(4-Fluorophenyl)-3-methylpyridine could serve as a valuable building block for the synthesis of novel kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.
-
Anticancer and Antimicrobial Agents: Arylpyridines have shown promise as anticancer and antimicrobial agents.[12][16] The specific substitution pattern of the target molecule could lead to novel compounds with interesting biological activities.
-
Central Nervous System (CNS) Active Compounds: The pyridine scaffold is also found in numerous CNS-active drugs. The physicochemical properties of 2-(4-Fluorophenyl)-3-methylpyridine make it a candidate for exploration in this area.
The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[7][9]
Safety and Handling
As with all chemical reagents, 2-(4-Fluorophenyl)-3-methylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements (Predicted based on pyridine derivatives):
Personal Protective Equipment (PPE):
Handling and Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat, sparks, and open flames.[17]
Disposal:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.[22][23][24][25][26]
Specific Reagent Handling:
-
Organozinc and Boronic Acid Reagents: These reagents can be air and moisture sensitive. Handle under an inert atmosphere.[23][24][25] Boronic acids should be dried before use.[25]
Conclusion
2-(4-Fluorophenyl)-3-methylpyridine is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis is readily achievable through modern cross-coupling methodologies. The presence of the fluorophenyl and methyl-substituted pyridine moieties provides a unique combination of electronic and steric properties that can be exploited for the development of novel bioactive molecules. This guide serves as a foundational resource for researchers interested in exploring the chemistry and applications of this promising compound.
References
Sources
- 1. rsc.org [rsc.org]
- 2. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]
- 13. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. carlroth.com [carlroth.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. orgsyn.org [orgsyn.org]
- 23. orgsyn.org [orgsyn.org]
- 24. orgsyn.org [orgsyn.org]
- 25. orgsyn.org [orgsyn.org]
- 26. orgsyn.org [orgsyn.org]
